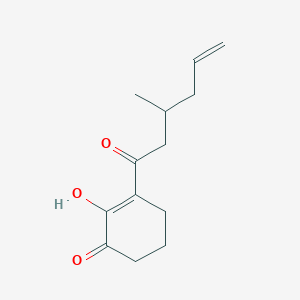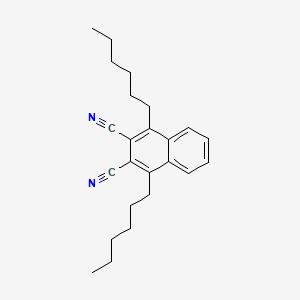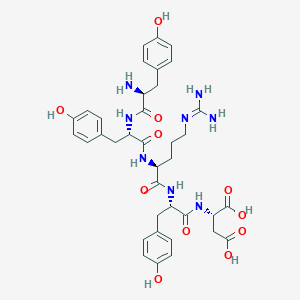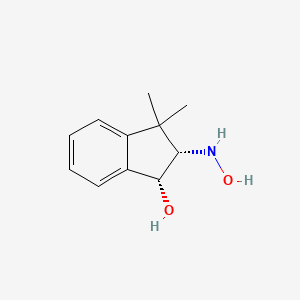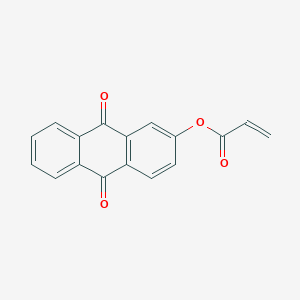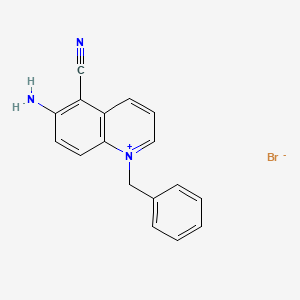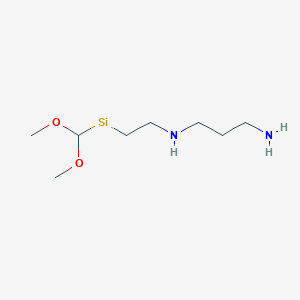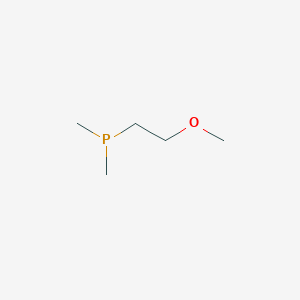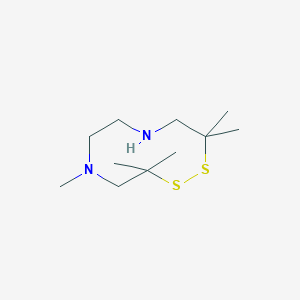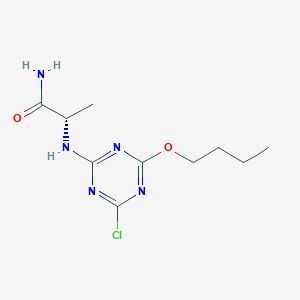![molecular formula C13H11NO3S B15163832 5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione CAS No. 144425-38-7](/img/structure/B15163832.png)
5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione is a heterocyclic compound that features a thieno[3,4-c]pyrrole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione typically involves the condensation of a thieno[3,4-c]pyrrole derivative with a benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or thieno[3,4-c]pyrrole moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thieno[3,4-c]pyrrole derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines .
Industry
In the industrial sector, the compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its electronic properties make it a valuable component in the development of high-efficiency devices .
作用機序
The mechanism of action of 5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits enzymes essential for bacterial survival, such as tRNA (Guanine37-N1)-methyltransferase (TrmD) . In anticancer research, it interferes with phospholipid metabolism and other cellular processes, leading to the inhibition of cancer cell proliferation .
類似化合物との比較
Similar Compounds
Dithieno[3,2-b2′,3′-d]pyrrole: A related compound used in organic electronics.
Benzo[4,5]thieno[2,3-b]pyridine: Another heterocyclic compound with applications in OLEDs.
Uniqueness
5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione is unique due to its specific structural features and the presence of both benzoyl and thieno[3,4-c]pyrrole moieties. This combination imparts distinct electronic and chemical properties, making it a versatile compound for various applications.
特性
CAS番号 |
144425-38-7 |
|---|---|
分子式 |
C13H11NO3S |
分子量 |
261.30 g/mol |
IUPAC名 |
(2,2-dioxo-1,3-dihydrothieno[3,4-c]pyrrol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C13H11NO3S/c15-13(10-4-2-1-3-5-10)14-6-11-8-18(16,17)9-12(11)7-14/h1-7H,8-9H2 |
InChIキー |
AYSMVKKPMCWBGD-UHFFFAOYSA-N |
正規SMILES |
C1C2=CN(C=C2CS1(=O)=O)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


